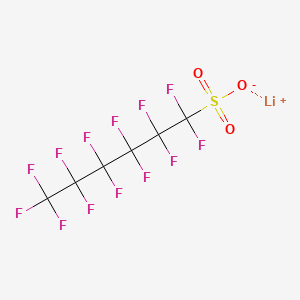

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt

説明

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt (CAS 55120-77-9, referred to hereafter as PFHxS-Li), is a per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated hexane backbone and a sulfonic acid group neutralized by lithium . Its molecular formula is C₆F₁₃LiO₃S, with a molecular weight of 428.06 g/mol (calculated from and ). As a member of the PFAS family, PFHxS-Li exhibits high thermal and chemical stability due to strong C–F bonds, making it suitable for specialized industrial applications, such as electronics manufacturing, where ionic conductivity and resistance to degradation are critical .

特性

CAS番号 |

55120-77-9 |

|---|---|

分子式 |

C6F13LiO3S |

分子量 |

406.1 g/mol |

IUPAC名 |

lithium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonate |

InChI |

InChI=1S/C6HF13O3S.Li/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H,20,21,22);/q;+1/p-1 |

InChIキー |

VAXNCPZUCRECEW-UHFFFAOYSA-M |

正規SMILES |

[Li+].C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt typically involves the fluorination of hexanesulfonic acid. The process includes the introduction of fluorine atoms to replace hydrogen atoms in the hexanesulfonic acid molecule. This can be achieved through various fluorination techniques, such as direct fluorination or electrochemical fluorination.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with fluorine atoms. The resulting product is then purified and converted to its lithium salt form.

化学反応の分析

科学研究への応用

1-ヘキサンスルホン酸, 1,1,2,2,3,3,4,4,5,5,6,6,6-トリデカフルオロ-, リチウム塩は、次のような科学研究において幅広い用途があります。

化学: さまざまな化学反応における試薬として、および分析化学における標準として使用されます。

生物学: 生物分子と相互作用する能力により、細胞膜とタンパク質を含む研究に使用されています。

医学: 薬物送達システムでの潜在的な使用、および医療機器の構成要素としての調査が行われています。

産業: 安定性と分解に対する耐性により、コーティングや界面活性剤などの高性能材料の製造に使用されています。

科学的研究の応用

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Employed in studies involving cell membranes and proteins due to its ability to interact with biological molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of high-performance materials, such as coatings and surfactants, due to its stability and resistance to degradation.

作用機序

類似の化合物との比較

類似の化合物

ペルフルオロヘキサンスルホン酸ナトリウム: 構造は似ていますが、リチウムの代わりにナトリウムが含まれています。

ペルフルオロヘキサンスルホン酸カリウム: カウンターイオンとしてカリウムを含む別の類似の化合物です。

ペルフルオロヘキサンスルホニルフルオリド: スルホン酸基の代わりにスルホニルフルオリド基を持つ関連化合物です。

独自性

1-ヘキサンスルホン酸, 1,1,2,2,3,3,4,4,5,5,6,6,6-トリデカフルオロ-, リチウム塩は、そのリチウムカウンターイオンが、ナトリウムやカリウムの対応物と比較して異なる特性を付与する可能性があるため、独特です。リチウム塩の形は、異なる溶解度、反応性、および他の分子との相互作用を示す可能性があり、他の塩がそれほど効果的でない可能性のある特定の用途に適しています。

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

2.1.1 Chain Length Variations

- PFHxS-Li (C₆) :

- 1-Heptanesulfonic Acid Lithium Salt (C₇, CAS 117806-54-9) :

2.1.2 Counterion Variations

- PFHxS-Ammonium (CAS 68259-08-5) :

- PFHxS-Zinc (CAS 70136-72-0) :

Table 1: Key Physicochemical Properties of PFHxS-Li and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Chain Length | Key Applications |

|---|---|---|---|---|---|

| PFHxS-Li | 55120-77-9 | C₆F₁₃LiO₃S | 428.06 | C₆ | Electronics, surfactants |

| PFHxS-Ammonium | 68259-08-5 | C₆F₁₃NH₄O₃S | 433.21 | C₆ | Industrial coatings |

| PFHxS-Zinc | 70136-72-0 | (C₆F₁₃O₃S)₂Zn | 938.41 | C₆ | Catalysis, polymer additives |

| 1-Heptanesulfonic Acid Lithium Salt | 117806-54-9 | C₇F₁₅LiO₃S | 456.06 | C₇ | High-temperature lubricants |

Functional and Application Comparisons

2.2.1 Electronics Manufacturing

PFHxS-Li is utilized in lithium-ion battery electrolytes and conductive coatings due to its high ionic mobility and stability under extreme conditions . In contrast, sodium 1-hexanesulfonate (CAS 2832-45-3), a non-fluorinated analogue, serves as a surfactant in chromatographic mobile phases but lacks the electrochemical performance of PFHxS-Li .

2.2.2 Environmental Impact

- Regulatory Status : PFHxS-Li is classified as a "short-chain" PFAS (C₆), which is less restricted than long-chain counterparts like perfluorooctanesulfonic acid (PFOS, C₈). However, its persistence in water systems (>100,000 years) and toxicity to aquatic organisms remain concerns .

- Alternatives: Non-fluorinated sulfonic acid salts (e.g., sodium 1-hexanesulfonate) are biodegradable but lack the performance required for high-end applications .

生物活性

1-Hexanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, lithium salt (commonly referred to as lithium tridecafluorohexanesulfonate) is a fluorinated compound that has garnered attention due to its potential biological activity and environmental impact. This article provides a comprehensive overview of its biological activity based on diverse sources and includes relevant data tables and case studies.

- Molecular Formula : CFLiOS

- CAS Number : 62565-62572

- Molecular Weight : 298.14 g/mol

Biological Activity Overview

The biological activity of lithium tridecafluorohexanesulfonate is primarily associated with its structural similarity to other perfluoroalkyl substances (PFAS), particularly perfluorooctanesulfonate (PFOS). Research indicates that compounds in this class exhibit significant toxicity and bioaccumulation potential.

Toxicity Profile

Lithium tridecafluorohexanesulfonate is known to be resistant to biological degradation. Studies have shown that similar PFAS compounds can lead to various toxic effects in mammals:

- Mortality in Animal Models : Oral doses of PFOS have demonstrated significant mortality rates in cynomolgus monkeys (0.75 mg/kg/day), rabbits (3.75 mg/kg/day), and rats (1.6 mg/kg/day) .

- Hepatotoxicity : Repeated exposure to PFOS resulted in hepatotoxicity and increased risks of liver adenomas in long-term studies involving rats .

- Bioaccumulation : The half-life of PFOS in humans has been estimated at approximately 5.5 years, indicating a high potential for bioaccumulation .

Case Study 1: Hepatotoxicity in Rodent Models

A two-year bioassay conducted on rats exposed to PFOS revealed a statistically significant increase in hepatocellular adenomas. The study highlighted the dose-response relationship between exposure levels and the incidence of liver tumors .

Case Study 2: Worker Exposure and Health Outcomes

A longitudinal study tracking workers exposed to fluorochemicals over 37 years noted an elevated risk of bladder neoplasms and other cancers associated with prolonged exposure to PFAS compounds .

Environmental Impact

The persistence of lithium tridecafluorohexanesulfonate in the environment raises concerns about its ecological effects. Similar compounds have been shown to adversely affect aquatic life at low concentrations:

- Toxicity to Zooplankton : Studies reported toxic effects at concentrations as low as 10 mg/L for zooplankton species .

- Resistance to Biodegradation : The compound is resistant to microbial degradation under aerobic conditions, which contributes to its environmental persistence .

Comparative Analysis of Fluorinated Compounds

| Compound Name | CAS Number | Toxicity Level | Bioaccumulation Potential | Half-Life in Humans |

|---|---|---|---|---|

| PFOS | 1763-23-1 | High | High | ~5.5 years |

| Lithium Tridecafluorohexanesulfonate | 62565-62572 | Moderate to High | Moderate | Not well documented |

| Perfluorobutanesulfonate (PFBS) | 375-73-5 | Low | Low | ~1 month |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。